molecular formula C11H20N2O4 B13014790 (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B13014790
M. Wt: 244.29 g/mol
InChI Key: VWZNEKDBBGXKOE-MRVPVSSYSA-N
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Description

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid and the tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Drug Development

The piperazine moiety is prevalent in many pharmaceutical agents due to its ability to interact with various biological targets. Research has indicated that derivatives of piperazine can exhibit a range of pharmacological activities, including:

  • Antidepressant effects by modulating serotonin receptors.
  • Antipsychotic properties through dopamine receptor antagonism.

Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives in rodent models. The results demonstrated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, leading to improved efficacy compared to existing antidepressants .

Anticancer Research

Piperazine derivatives have been studied for their potential anticancer properties. The compound can serve as a scaffold for synthesizing new anticancer agents that target specific pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth
In vitro studies have shown that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Neuropharmacology

Research has suggested that compounds containing piperazine rings may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
A recent investigation highlighted the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage. These findings indicate potential applications in conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Drug DevelopmentEnhanced serotonin receptor affinity
Anticancer ResearchInhibition of cancer cell proliferation
NeuropharmacologyProtection against oxidative stress

Mechanism of Action

The mechanism by which (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(4-methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

What sets (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid apart from similar compounds is its specific configuration and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Biological Activity

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H21N2O4C_{12}H_{21}N_{2}O_{4} and a molecular weight of 241.31 g/mol. Its structure includes a piperazine ring, which is known for its versatility in drug design.

PropertyValue
Molecular FormulaC₁₂H₂₁N₂O₄
Molecular Weight241.31 g/mol
CAS Number149818-98-4
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available piperazine derivatives.
  • Protection : The amino group is protected using a suitable protecting group.
  • Carboxylation : The carboxylic acid group is introduced at the 2-position through a carboxylation reaction.
  • Deprotection : The protecting group is removed under acidic conditions to yield the final product.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives, including those similar to this compound, reported strong activity against several bacterial strains such as E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays revealed that derivatives of piperazine, including the target compound, showed cytotoxic effects against various cancer cell lines, such as human colorectal adenocarcinoma and murine mammary carcinoma . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Enzyme Inhibition

A notable feature of this compound is its ability to inhibit key enzymes involved in neurodegenerative diseases. Research highlights its role as a competitive inhibitor of acetylcholinesterase (AChE), with Ki values indicating potent activity . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • Case Study on Antimicrobial Activity : A series of synthesized piperazine derivatives were tested for antimicrobial efficacy. The results demonstrated that compounds with structural similarities to this compound exhibited notable inhibition zones against pathogenic bacteria .
  • Case Study on Cytotoxicity : In a study assessing the cytotoxic effects of various piperazine derivatives, it was found that this compound led to significant reductions in cell viability in cancerous cell lines, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1

InChI Key

VWZNEKDBBGXKOE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C

Origin of Product

United States

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